molecular formula C13H10O3 B1197919 3-Phenylsalicylic acid CAS No. 304-06-3

3-Phenylsalicylic acid

Cat. No.: B1197919
CAS No.: 304-06-3
M. Wt: 214.22 g/mol
InChI Key: ZJWUEJOPKFYFQD-UHFFFAOYSA-N
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Description

3-Phenylsalicylic acid, also known as 2-hydroxy-3-phenylbenzoic acid, is an organic compound with the molecular formula C₁₃H₁₀O₃. It is a derivative of salicylic acid where a phenyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

3-Phenylsalicylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the shikimate pathway, such as isochorismate synthase, which converts chorismate to isochorismate . This interaction is crucial for the biosynthesis of salicylic acid and its derivatives. Additionally, this compound can bind to proteins and other biomolecules, influencing their activity and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression levels of genes involved in the immune-inflammatory response and cell growth . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to isochorismate synthase, inhibiting its activity and thereby affecting the biosynthesis of salicylic acid . Additionally, this compound can modulate the activity of other enzymes and proteins, leading to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular processes and metabolic pathways. At high doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular function . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and phenylpropanoid metabolism. It interacts with enzymes such as isochorismate synthase and salicylate hydroxylase, influencing the biosynthesis of salicylic acid and its derivatives . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its activity and function, as well as its impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylsalicylic acid can be synthesized through several methods. One common approach involves the Kolbe-Schmitt reaction, where phenol is treated with carbon dioxide under high pressure and temperature in the presence of a base, typically sodium hydroxide. This process yields salicylic acid, which can then be further reacted with a phenylating agent to introduce the phenyl group at the desired position .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to enhance yield and selectivity. The process typically includes the carboxylation of phenol derivatives followed by purification steps such as crystallization and sublimation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylsalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenylsalicylic acids .

Scientific Research Applications

3-Phenylsalicylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Uniqueness: 3-Phenylsalicylic acid is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its efficacy in certain applications compared to its parent compound .

Properties

IUPAC Name

2-hydroxy-3-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWUEJOPKFYFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059787
Record name 3-Phenylsalicylic acid
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

304-06-3
Record name 2-Hydroxy[1,1′-biphenyl]-3-carboxylic acid
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Record name 3-Phenylsalicylic acid
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Record name 3-Phenylsalicylic acid
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Record name [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-
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Record name 3-Phenylsalicylic acid
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Record name 3-PHENYLSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 3-phenylsalicylic acid and how does it form dimers?

A1: this compound (also known as 2-hydroxybiphenyl-3-carboxylic acid) has the molecular formula C13H10O3 [, ]. Its structure consists of a salicylic acid core with a phenyl group attached at the 3-position. Similar to salicylic acid, this compound forms cyclic dimers through intermolecular hydrogen bonding involving the carboxylic acid groups [, ]. This dimerization is a common feature in carboxylic acids.

Q2: How does the reactivity of this compound compare to other benzoic acid derivatives?

A2: While the provided research doesn't directly investigate the reactivity of this compound, one study shows that its close analog, 5-chloro-3-phenylsalicylic acid, undergoes exhaustive C-methylation when reacted with excess trimethylaluminium at elevated temperatures []. This reaction transforms the carboxylic acid group into a tert-butyl group, yielding the corresponding tert-butylbenzene derivative. This reactivity suggests that this compound may also undergo similar transformations under appropriate reaction conditions. Further research is needed to confirm this and explore other potential reactions.

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